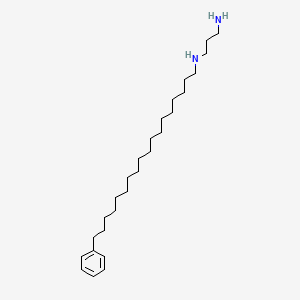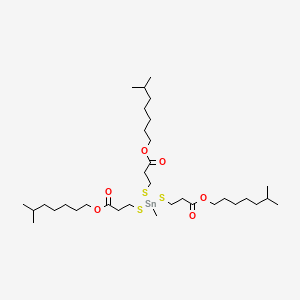
Methyltintris(isooctyl 3-mercaptoproprionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltintris(isooctyl 3-mercaptoproprionate) is a chemical compound with the molecular formula C34H66O6S3Sn and a molar mass of 785.78924 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltintris(isooctyl 3-mercaptoproprionate) can be synthesized through a series of chemical reactions involving isooctyl 3-mercaptopropionate and methylstannylidyne. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Methyltintris(isooctyl 3-mercaptoproprionate) involves large-scale chemical processes that are optimized for efficiency and yield. These processes often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Methyltintris(isooctyl 3-mercaptoproprionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Methyltintris(isooctyl 3-mercaptoproprionate) has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization modifier, crosslinking agent, and chain transfer agent in various chemical processes
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug development
Industry: In industrial applications, it is used in the production of specialized materials and as an additive in various formulations
Mechanism of Action
The mechanism of action of Methyltintris(isooctyl 3-mercaptoproprionate) involves its interaction with molecular targets and pathways within cells. The compound can modulate specific biochemical pathways, leading to various effects on cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyltintris(isooctyl 3-mercaptoproprionate) include:
Isooctyl 3-mercaptopropionate: A related compound with similar chemical properties.
Pentaerythritol tetrakis (3-mercaptopropionate): Another compound used in similar applications.
Trimethylolpropane tris (3-mercaptopropionate): Known for its use in polymerization processes.
Uniqueness
Methyltintris(isooctyl 3-mercaptoproprionate) stands out due to its unique combination of properties, including its ability to act as a polymerization modifier and its specific interactions with molecular targets. These characteristics make it valuable in various scientific and industrial applications .
Properties
CAS No. |
53040-42-9 |
|---|---|
Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI Key |
UNSZSDJPWFJQBK-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


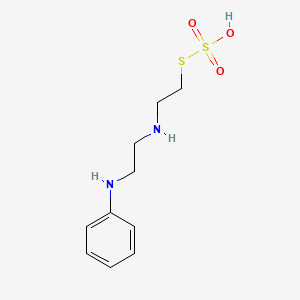
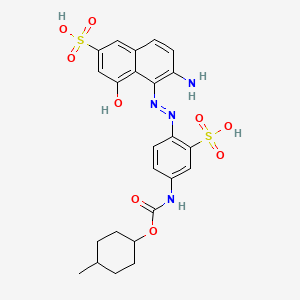

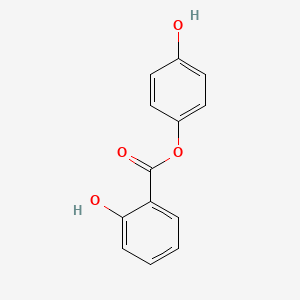
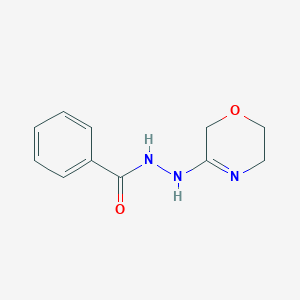
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)
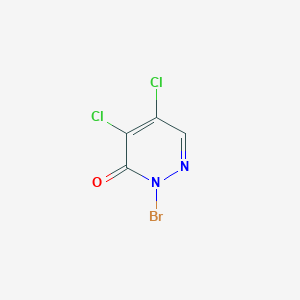
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)



